2-[[(5-Ethylthiophene-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(5-Ethylthiophene-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid is a synthetic compound that has been widely used in scientific research. This compound is also known as ETC-1002 and is a novel small molecule that has been shown to have potential therapeutic effects on various diseases.
Wirkmechanismus
The mechanism of action of ETC-1002 is not fully understood, but it is believed to work by inhibiting ATP-citrate lyase (ACL), an enzyme that plays a key role in the synthesis of fatty acids and cholesterol. By inhibiting ACL, ETC-1002 reduces the production of fatty acids and cholesterol, leading to a decrease in LDL-C levels and an increase in HDL-C levels.
Biochemical and Physiological Effects:
ETC-1002 has been shown to have a number of biochemical and physiological effects, including reducing LDL-C and triglyceride levels, increasing HDL-C levels, improving insulin sensitivity, and reducing inflammation. These effects are thought to be due to ETC-1002's ability to inhibit ACL and reduce the production of fatty acids and cholesterol.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ETC-1002 in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach its target. ETC-1002 is also relatively stable and can be stored for long periods of time. However, one limitation of using ETC-1002 is that it may have off-target effects that could interfere with the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on ETC-1002. One direction is to further investigate its mechanism of action and identify any additional targets that it may interact with. Another direction is to study the long-term effects of ETC-1002 on various diseases, including atherosclerosis and diabetes. Additionally, researchers may investigate the potential use of ETC-1002 in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of ETC-1002 involves the reaction of a thiazole carboxylic acid with an ethylthiophene-2-carbonyl amine. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The final product is purified by column chromatography to obtain pure ETC-1002.
Wissenschaftliche Forschungsanwendungen
ETC-1002 has been extensively studied for its potential therapeutic effects on various diseases, including hypercholesterolemia, atherosclerosis, and diabetes. It has been shown to reduce low-density lipoprotein cholesterol (LDL-C) levels and triglycerides, while increasing high-density lipoprotein cholesterol (HDL-C) levels. ETC-1002 has also been shown to have anti-inflammatory effects and improve insulin sensitivity.
Eigenschaften
IUPAC Name |
2-[[(5-ethylthiophene-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c1-2-7-3-4-9(19-7)11(15)13-5-10-14-8(6-18-10)12(16)17/h3-4,6H,2,5H2,1H3,(H,13,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKXNBFOZOWGLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NCC2=NC(=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(5-Ethylthiophene-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.